Phenyl (2-chloro-4-cyanophenyl)carbamate
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Overview
Description
Phenyl (2-chloro-4-cyanophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group, a 2-chloro-4-cyanophenyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (2-chloro-4-cyanophenyl)carbamate can be synthesized through a reaction between phenyl isocyanate and 2-chloro-4-cyanophenol. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2-chloro-4-cyanophenyl)carbamate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloro-4-cyanophenyl group can be replaced by various nucleophiles, such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Oxidation: The phenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide. The reactions are usually conducted at reflux temperatures.
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used to carry out oxidation reactions. The reactions are typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic substitution: The major products are the substituted phenyl (2-chloro-4-cyanophenyl)carbamates, where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are the corresponding amine and phenol.
Oxidation: The major products are the oxidized derivatives of the phenyl group, such as quinones.
Scientific Research Applications
Phenyl (2-chloro-4-cyanophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also serve as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. It may also be used as a probe to investigate biological pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of phenyl (2-chloro-4-cyanophenyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The phenyl and 2-chloro-4-cyanophenyl groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Phenyl (2-chloro-4-cyanophenyl)carbamate can be compared with other carbamate compounds, such as:
Phenyl (4-cyanophenyl)carbamate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Phenyl (2-chlorophenyl)carbamate: Lacks the cyano group, which may influence its chemical properties and applications.
Phenyl (2-chloro-4-methylphenyl)carbamate:
The presence of both the chlorine and cyano groups in this compound makes it unique and may enhance its reactivity and specificity in various applications.
Properties
CAS No. |
91151-88-1 |
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Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
phenyl N-(2-chloro-4-cyanophenyl)carbamate |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-8-10(9-16)6-7-13(12)17-14(18)19-11-4-2-1-3-5-11/h1-8H,(H,17,18) |
InChI Key |
RXHUKXUWVXDDBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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